molecular formula C13H15ClN2O3 B11841067 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one CAS No. 62484-43-9

7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one

Cat. No.: B11841067
CAS No.: 62484-43-9
M. Wt: 282.72 g/mol
InChI Key: DXUKMQYXOJHNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxybenzoic acid and butylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including esterification, chlorination, and cyclization, to form the quinazolinone core.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinazolinone derivatives are often studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinazolin-4(1H)-one: Lacks the butoxy group at the 7th position.

    7-Butoxy-2-chloroquinazolin-4(1H)-one: Lacks the methoxy group at the 6th position.

    7-Butoxy-6-methoxyquinazolin-4(1H)-one: Lacks the chlorine atom at the 2nd position.

Uniqueness

7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one is unique due to the specific combination of substituents on the quinazolinone core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

62484-43-9

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

7-butoxy-2-chloro-6-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C13H15ClN2O3/c1-3-4-5-19-11-7-9-8(6-10(11)18-2)12(17)16-13(14)15-9/h6-7H,3-5H2,1-2H3,(H,15,16,17)

InChI Key

DXUKMQYXOJHNRN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.